
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID
Overview
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID typically involves the protection of the amino group of 2,6-dimethyl-L-phenylalanine with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products Formed: The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Boc-DMPA serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of resulting drugs. Key applications include:
- Drug Development : The compound is utilized in the development of inhibitors for specific enzymes or receptors, particularly in cancer therapy and metabolic disorders. For instance, modifications to Boc-DMPA have been explored for creating potent inhibitors against proteases involved in tumor progression1.
- Peptide Synthesis : Boc-DMPA is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process and can be easily removed under mild acidic conditions, facilitating the formation of complex peptide structures2.
Synthesis of Peptides
The synthesis of peptides using Boc-DMPA has been extensively documented. The compound's ability to act as a protected amino acid allows for stepwise assembly of peptides while maintaining high purity and yield.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated the successful use of Boc-DMPA in synthesizing antimicrobial peptides that exhibit activity against resistant bacterial strains. The incorporation of Boc-DMPA into peptide sequences has shown enhanced stability and bioactivity compared to unprotected amino acids3.
Therapeutic Applications
The therapeutic potential of Boc-DMPA derivatives is an area of active research. Some notable applications include:
- Anti-Cancer Agents : Derivatives of Boc-DMPA have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that specific modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells4.
- Neuroprotective Effects : Research suggests that certain analogs of Boc-DMPA may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease5.
Mechanism of Action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under mild acidic conditions to reveal the free amine for further reactions .
Comparison with Similar Compounds
Boc-L-Phenylalanine: Similar in structure but without the dimethyl groups.
Fmoc-2,6-Dimethyl-L-Phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.
Cbz-2,6-Dimethyl-L-Phenylalanine: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness: (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID is unique due to the presence of the Boc protecting group, which offers stability and ease of deprotection under mild conditions. The dimethyl groups provide additional steric hindrance, which can influence the reactivity and selectivity of the compound in various synthetic applications .
Biological Activity
(S)-2-((Tert-Butoxycarbonyl)Amino)-3-(2,6-Dimethylphenyl)Propanoic Acid, commonly referred to as Boc-DM-tyrosine, is an amino acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and drug development. This compound exhibits a range of biological activities that make it a valuable subject of study.
- Molecular Formula : C₁₇H₂₄N₂O₅
- Molecular Weight : 336.38 g/mol
- CAS Number : 623950-02-7
- Purity : Typically available at 98% purity for research purposes.
Biological Activity Overview
The biological activity of Boc-DM-tyrosine is influenced by its structural characteristics, including the tert-butoxycarbonyl (Boc) group and the dimethylphenyl moiety. These features contribute to its interaction with various biological targets.
1. Antioxidant Activity
Research has indicated that compounds similar to Boc-DM-tyrosine possess significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the dimethylphenyl group enhances the electron-donating ability of the molecule, thereby increasing its antioxidant potential.
2. Anti-inflammatory Effects
Boc-DM-tyrosine has shown promise in reducing inflammation. Its structural analogs have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
In vitro studies have demonstrated that Boc-DM-tyrosine can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.
4. Anticancer Activity
Some derivatives of Boc-DM-tyrosine have been evaluated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Research Findings and Case Studies
The biological activities of Boc-DM-tyrosine can be attributed to several mechanisms:
- Radical Scavenging : The dimethylphenyl group contributes to radical scavenging activity by stabilizing free radicals.
- Signal Pathway Modulation : Interactions with various receptors and enzymes lead to altered signaling cascades that promote anti-inflammatory and neuroprotective effects.
- Apoptosis Induction : In cancer cells, Boc-DM-tyrosine may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
Properties
IUPAC Name |
(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYCJMJZYLARL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.